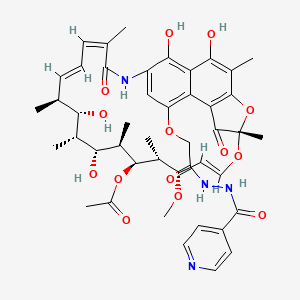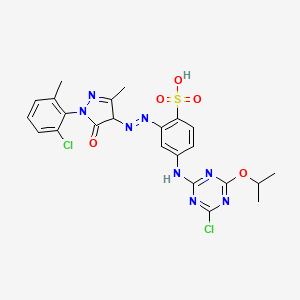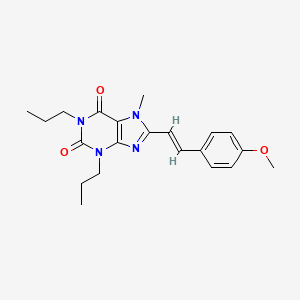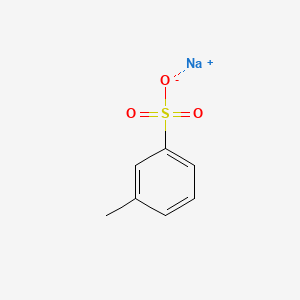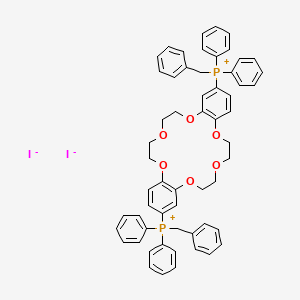
Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, diiodide is a complex organic compound with a unique structure It is characterized by the presence of phosphonium groups and a large, multi-ring structure that includes oxygen atoms
Vorbereitungsmethoden
The synthesis of Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, diiodide typically involves multiple steps. The synthetic route often starts with the preparation of the dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin core, followed by the introduction of phosphonium groups. Reaction conditions may include the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. .
Wissenschaftliche Forschungsanwendungen
Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving cell membranes and ion transport due to its unique structure.
Industry: It may be used in the development of new materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The phosphonium groups can facilitate binding to negatively charged sites on proteins or cell membranes, influencing various biochemical pathways. The large, multi-ring structure allows for multiple points of interaction, enhancing its effectiveness in certain applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other phosphonium salts and multi-ring organic compounds. Compared to these, Phosphonium, (6,7,9,10,17,18,20,21-octahydrodibenzo(b,k)(1,4,7,10,13,16)hexaoxacyclooctadecin-2,14-diyl)bis(diphenyl(phenylmethyl)-, diiodide is unique due to its specific structure and the presence of multiple phosphonium groups. This uniqueness contributes to its distinct chemical properties and potential applications. Similar compounds include:
- Tetraphenylphosphonium chloride
- Triphenylphosphine
- Hexaphenylphosphonium bromide .
Eigenschaften
CAS-Nummer |
134580-17-9 |
|---|---|
Molekularformel |
C58H56I2O6P2 |
Molekulargewicht |
1164.8 g/mol |
IUPAC-Name |
benzyl-[24-[benzyl(diphenyl)phosphaniumyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]-diphenylphosphanium;diiodide |
InChI |
InChI=1S/C58H56O6P2.2HI/c1-7-19-47(20-8-1)45-65(49-23-11-3-12-24-49,50-25-13-4-14-26-50)53-31-33-55-57(43-53)63-41-37-59-36-40-62-56-34-32-54(44-58(56)64-42-38-60-35-39-61-55)66(51-27-15-5-16-28-51,52-29-17-6-18-30-52)46-48-21-9-2-10-22-48;;/h1-34,43-44H,35-42,45-46H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DXGIDNCZPBSFPQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1COC2=C(C=C(C=C2)[P+](CC3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCOC6=C(C=C(C=C6)[P+](CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)OCCO1.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



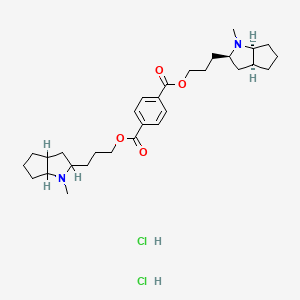
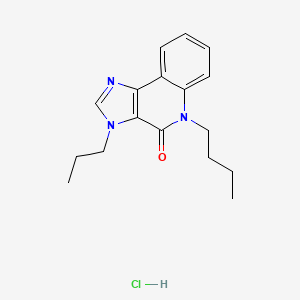

![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
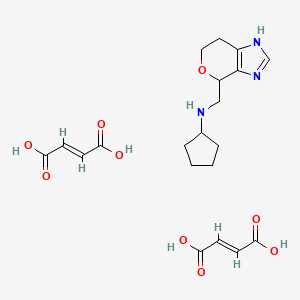
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
